An In-depth Technical Guide to 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of the novel sulfonamide derivative, 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical architecture, a robust and replicable synthesis protocol, and a discussion of its potential as a valuable scaffold in modern medicinal chemistry. We will explore the rationale behind the synthetic strategy and contextualize the compound's potential biological significance based on the well-established bioactivity of its core structural motifs.
Introduction: The Rationale for a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic combination of known pharmacophores into a single molecular entity is a powerful approach to generating novel compounds with enhanced biological activity and favorable pharmacokinetic profiles. 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine is a prime example of such a molecular architecture. It synergistically combines three key structural features: a substituted aniline core, a flexible and polar morpholine ring, and an arylsulfonamide linker.
The morpholine moiety is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve aqueous solubility, metabolic stability, and to serve as a key interaction point with biological targets.[1] Its presence is noted in a wide array of approved and experimental drugs.[1] Arylsulfonamides are another cornerstone of pharmacologically active compounds, known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2] The strategic placement of a methoxy group on the phenylamine ring further modulates the electronic and steric properties of the molecule, offering a handle for fine-tuning its biological activity.
This guide will provide a detailed, step-by-step methodology for the synthesis of this promising compound, supported by a discussion of the underlying chemical principles. Furthermore, we will explore its potential therapeutic applications by drawing parallels with structurally related, biologically active molecules.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and predicted properties of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₄S | PubChemLite[3] |
| Molecular Weight | 272.32 g/mol | PubChemLite[3] |
| Monoisotopic Mass | 272.08307 Da | PubChemLite[3] |
| Predicted XlogP | 0.6 | PubChemLite[3] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to have moderate aqueous solubility | N/A |
The structure of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine is depicted in the following diagram:
Caption: Proposed synthetic workflow for 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine.
Step-by-Step Experimental Protocol
Step 1: Diazotization of 2-Methoxy-5-nitroaniline
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To a stirred solution of 2-methoxy-5-nitroaniline (1 equivalent) in a suitable aqueous acid (e.g., 3M HCl) at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
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Rationale: The conversion of the primary aromatic amine to a diazonium salt is a classic and efficient transformation, preparing the molecule for the subsequent Sandmeyer reaction. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
Step 2: Sandmeyer Reaction to form 4-Methoxy-3-nitrobenzenesulfonyl chloride
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In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
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To this solution, add the freshly prepared diazonium salt solution from Step 1 dropwise at room temperature.
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Stir the reaction mixture for several hours until the evolution of nitrogen gas ceases.
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Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
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Rationale: The Sandmeyer reaction is a reliable method for introducing a sulfonyl chloride group onto an aromatic ring via a diazonium salt intermediate. Copper(I) chloride catalyzes the displacement of the diazonium group by the sulfur dioxide species.
Step 3: Sulfonamide Formation to yield 4-((2-Methoxy-5-nitrophenyl)sulfonyl)morpholine
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Dissolve the crude 4-methoxy-3-nitrobenzenesulfonyl chloride from Step 2 in an aprotic solvent such as dichloromethane or tetrahydrofuran.
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To this solution, add morpholine (1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
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Rationale: The reaction of a sulfonyl chloride with a primary or secondary amine is a standard and high-yielding method for the formation of a sulfonamide bond. The base is required to neutralize the HCl generated during the reaction.
Step 4: Reduction of the Nitro Group to afford 2-Methoxy-5-(morpholine-4-sulfonyl)phenylamine
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Dissolve the purified 4-((2-methoxy-5-nitrophenyl)sulfonyl)morpholine from Step 3 in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent. Common and effective methods include:
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Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C) and stir the mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
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Method B (Metal-Acid Reduction): Add iron powder (Fe, excess) and a small amount of ammonium chloride solution or acetic acid. Heat the mixture to reflux for several hours.
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After the reaction is complete, filter the reaction mixture (if using a solid catalyst or excess metal) through a pad of celite and wash with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the final product, 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine. Further purification can be achieved by recrystallization or column chromatography if necessary.
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Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The iron/acid method is a classic, cost-effective alternative.
Analytical Characterization (Expected)
The identity and purity of the synthesized 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine should be confirmed by standard analytical techniques. While experimental data for this specific compound is not available in the public domain, the following table outlines the expected spectral characteristics based on its structure.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (3H), the methoxy group protons (3H), the morpholine protons (8H), and the amine protons (2H). The aromatic protons would likely appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.5-7.5 ppm. The methoxy protons would be a singlet around δ 3.8-4.0 ppm. The morpholine protons would appear as two triplets around δ 3.0-3.8 ppm. The amine protons would be a broad singlet. |
| ¹³C NMR | Signals for the 11 carbon atoms, including the aromatic carbons (some of which would be quaternary), the methoxy carbon, and the morpholine carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 273.0903. |
| FT-IR | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), S=O stretching (sulfonamide), and C-O stretching (ether and morpholine). |
Potential Biological Activity and Therapeutic Applications
The structural motifs present in 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine suggest a high potential for biological activity, making it an attractive scaffold for further investigation in several therapeutic areas.
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Oncology: The arylsulfonamide moiety is a well-known pharmacophore in a number of anticancer agents. The morpholine group is also frequently found in kinase inhibitors, a major class of cancer therapeutics. For instance, the morpholine ring in the PI3K inhibitor GDC-0941 is crucial for its activity and pharmacokinetic properties. The overall structure of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine could serve as a starting point for the design of novel inhibitors of cancer-related signaling pathways.
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Central Nervous System (CNS) Disorders: The morpholine ring is known to improve the blood-brain barrier permeability of drug candidates. [2]This makes compounds containing this moiety particularly interesting for the development of drugs targeting the CNS. The sulfonamide group is also present in various CNS-active drugs. Therefore, derivatives of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine could be explored for their potential in treating neurodegenerative diseases, mood disorders, or other neurological conditions.
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Antibacterial and Antifungal Agents: The sulfonamide class of drugs has a long history as effective antimicrobial agents. The combination of this pharmacophore with the morpholine ring could lead to the discovery of novel antibacterial or antifungal compounds with improved efficacy or a different spectrum of activity.
Safety and Handling
As with any novel chemical compound, 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. A material safety data sheet (MSDS) should be consulted if available from a commercial supplier, and in its absence, the compound should be treated as potentially hazardous.
Conclusion
2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine represents a strategically designed molecule with significant potential as a building block in drug discovery. Its synthesis from readily available starting materials is feasible through a well-precedented, multi-step reaction sequence. The convergence of the aniline, morpholine, and sulfonamide functionalities within a single, relatively simple scaffold makes it an attractive candidate for library synthesis and screening against a variety of biological targets. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound and its future derivatives.
References
- G. G. C. Costa, et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(3), 865-898.
-
Dana Bioscience. (n.d.). 2-Methoxy-5-(morpholine-4-carbonyl)aniline 250mg. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved February 2, 2026, from [Link]
-
PubChemLite. (n.d.). 2-methoxy-5-(morpholine-4-sulfonyl)aniline. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2009). (PDF) Cinnoline Derivatives with Biological Activity. Retrieved February 2, 2026, from [Link]
- Song, B. A., et al. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Molecules, 21(11), 1547.
-
PubChemLite. (n.d.). 2-methoxy-5-(morpholine-4-sulfonyl)aniline. Retrieved February 2, 2026, from [Link]
-
Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved February 2, 2026, from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-methoxy-5-(morpholine-4-sulfonyl)aniline (C11H16N2O4S) [pubchemlite.lcsb.uni.lu]
